molecular formula C8F8O2 B089172 Pentafluorophenyl trifluoroacetate CAS No. 14533-84-7

Pentafluorophenyl trifluoroacetate

Cat. No.: B089172
CAS No.: 14533-84-7
M. Wt: 280.07 g/mol
InChI Key: VCQURUZYYSOUHP-UHFFFAOYSA-N
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Description

Pentafluorophenyl trifluoroacetate is a useful research compound. Its molecular formula is C8F8O2 and its molecular weight is 280.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

Pentafluorophenyl trifluoroacetate (PFP-TFA) is a compound notable for its diverse applications in organic synthesis, particularly in the fields of medicinal chemistry and polymer science. This article delves into its biological activity, synthesis, and the implications of its use in various chemical processes.

  • Molecular Formula : C8_8F8_8O2_2
  • Molecular Weight : 280.07 g/mol
  • CAS Number : 14533-84-7
  • Boiling Point : 122–125 °C
  • Melting Point : 3 °C

These properties make PFP-TFA a useful reagent in various chemical reactions, particularly those involving amino acids and polymers.

PFP-TFA is synthesized through the reaction of pentafluorophenol with trifluoroacetic anhydride. This compound acts as an acylating agent, facilitating the formation of esters from carboxylic acids and alcohols. Its high reactivity is attributed to the electron-withdrawing effects of the fluorine atoms, which enhance the electrophilicity of the carbonyl carbon.

Reaction Example

One notable reaction involves the coupling of PFP-TFA with biotin derivatives, yielding high yields of biotinylated products. For instance, when biotin is treated with PFP-TFA in dimethylformamide (DMF), yields can reach up to 96% under optimized conditions .

Polymer Chemistry

PFP-TFA has been employed in the synthesis of functionalized polymers. It serves as a coupling agent that improves the efficiency of DNA-polymer coupling reactions in organic solvents. Research indicates that using PFP-TFA can enhance yields significantly compared to traditional methods, achieving around 80-95% functionalization .

Amino Acid Activation

In peptide synthesis, PFP-TFA allows for the simultaneous protection and activation of amino acids. This one-pot method simplifies procedures by converting amino acids into their corresponding pentafluorophenyl esters efficiently. The study shows that electron-deficient and sterically less demanding amino acids react more favorably with PFP-TFA, resulting in higher yields .

Case Study 1: DNA-Polymer Coupling

A study demonstrated that using PFP-TFA as a coupling agent significantly improved the efficiency of polymerizing N-isopropylacrylamide (NIPAM). The presence of the PFP group was confirmed via 19^{19}F NMR spectroscopy, which showed distinct signals correlating to successful polymerization .

PolymerYield (%)Molecular Weight Control
P285Good
P390Excellent

Case Study 2: Peptide Synthesis

In another investigation, researchers utilized PFP-TFA for activating various N-protected amino acids. The results indicated that using this reagent not only streamlined the process but also increased overall yield and purity of peptide products:

Amino AcidYield (%)Reaction Time (h)
Glycine921
Alanine891
Leucine871.5

Scientific Research Applications

Organic Synthesis

Peptide Synthesis
PFPTA is extensively utilized in peptide chemistry due to its ability to form stable amide bonds. It acts as a coupling agent for the acylation of amino acids and peptide fragments, facilitating the formation of single-isomer esters while minimizing racemization. The electron-withdrawing nature of the pentafluorophenyl group enhances the electrophilicity of the carbonyl carbon, making PFPTA an effective reagent in various acylation reactions.

Case Study: Peptide Coupling
In a study involving the synthesis of biotin derivatives, PFPTA was used to couple biotin with other amino acids under mild conditions. The reaction yielded high purity products with minimal side reactions, demonstrating PFPTA's efficiency in peptide synthesis .

Pharmaceutical Applications

PFPTA's reactivity allows it to be used as an active ester in drug development. Its ability to form stable intermediates makes it suitable for synthesizing complex organic structures that are often required in pharmaceutical compounds.

Prodrug Development
Research has indicated that PFPTA can serve as a prodrug, where metabolic activation leads to the release of active therapeutic agents. This property is particularly useful in designing drugs with improved bioavailability and targeted delivery systems.

Materials Science

PFPTA is also applied in the development of advanced materials, particularly in creating photocrosslinkable hydrogels. These hydrogels have applications in biomedical fields, such as tissue engineering and drug delivery systems.

Case Study: Hydrogel Formation
In experiments aimed at developing dextran-based hydrogels for biomedical applications, PFPTA was employed to modify dextran chains, enhancing their crosslinking properties under UV light. This resulted in hydrogels with tunable mechanical properties suitable for cell culture applications .

Q & A

Basic Research Questions

Q. What is the role of PFP-TFA in synthesizing activated esters for peptide coupling?

PFP-TFA is widely used to convert carboxylic acids (e.g., fatty acids, amino acids) into pentafluorophenyl (PFP) esters, which serve as stable, reactive intermediates in solid-phase peptide synthesis (SPPS). The protocol involves dissolving the carboxylic acid (1 mmol) in dichloromethane (DCM, 1 ml/mmol) with triethylamine (TEA, 2.25 ml, 16 mmol), followed by adding PFP-TFA (4 mmol). The reaction proceeds at room temperature (~1–3 hours) with subsequent purification via silica gel chromatography (70–82% yields) . These esters improve coupling efficiency due to their electron-withdrawing pentafluorophenyl group, enhancing electrophilicity .

Q. How is PFP-TFA utilized in polymer chemistry for block copolymer synthesis?

PFP-TFA activates terminal carboxylic acids in polymer chains to form PFP esters, enabling sequential coupling of monomers. For example, in synthesizing dimers or octamers, PFP-TFA (with DIPEA as a base in CHCl₃) facilitates amine-carboxylic acid coupling at room temperature. Reaction completion is confirmed by TLC or NMR, followed by precipitation or dialysis for purification (60–81% yields) . This method ensures controlled chain extension and minimal side reactions .

Q. What analytical methods validate the purity and structure of PFP-TFA-derived products?

Post-synthesis characterization involves:

  • ¹H/¹³C NMR : To confirm ester formation and monitor reaction progress .
  • LC-MS : For verifying molecular weight and purity of conjugates (e.g., fatty acid-ASO hybrids) .
  • HPLC : To isolate and quantify products, particularly for sensitive biomolecules like oligonucleotides .

Q. What safety precautions are critical when handling PFP-TFA?

PFP-TFA is classified as a hazardous material (UN3272) with flammability (H226) and irritant (H315, H319, H335) risks. Key precautions include:

  • Use in a fume hood with PPE (gloves, goggles).
  • Storage at room temperature in airtight containers away from moisture.
  • Neutralization of waste with saturated NaHCO₃ before disposal .

Advanced Research Questions

Q. How do reaction conditions influence coupling efficiency when using PFP-TFA?

  • Base Selection : Strong bases like DBU (3 equivalents) significantly improve yields in peptoid dimer synthesis compared to weaker bases, which produce trace products .
  • Solvent Choice : DCM or CHCl₃ optimizes solubility and reactivity, while polar aprotic solvents (DMF) may accelerate coupling but require shorter reaction times to avoid hydrolysis .
  • Stoichiometry : A 4:1 molar excess of PFP-TFA to carboxylic acid ensures complete activation, critical for sterically hindered substrates .

Q. What strategies resolve low yields in PFP ester-mediated oligonucleotide-fatty acid conjugation?

Low yields (e.g., 17% in peptide-PFP esters) may arise from:

  • Substrate Hydrophobicity : Long-chain fatty acids (C22) require co-solvents (e.g., DMF:DCM 1:1) to improve solubility .
  • Purification Challenges : Normal-phase HPLC with gradient elution (hexane:ethyl acetate) effectively separates esters from unreacted starting materials .
  • Side Reactions : Pre-activation of the carboxylic acid with PFP-TFA before adding the nucleophile (e.g., amine) minimizes competing hydrolysis .

Q. How does PFP-TFA compare to other activating agents (e.g., FDPP) in peptoid synthesis?

PFP-TFA and FDPP (pentafluorophenyl diphenylphosphinate) both generate PFP esters, but PFP-TFA offers advantages:

  • Cost-Effectiveness : Lower reagent cost and simpler handling.
  • Compatibility : Works efficiently with DBU for sterically demanding couplings (e.g., tert-butyl β-peptoids), achieving >80% yields for decamers .
  • Scalability : Demonstrated in synthesizing pentadecamer β-peptoids, the longest reported sequence .

Q. What mechanistic insights explain PFP-TFA’s reactivity in esterification?

The trifluoroacetyl group in PFP-TFA acts as a leaving group, facilitating nucleophilic attack by the carboxylic acid. The electron-deficient pentafluorophenyl moiety stabilizes the transition state, accelerating ester formation. Kinetic studies suggest a two-step mechanism: initial acid activation followed by PFP esterification, with rate-limiting deprotonation by the base (e.g., TEA) .

Q. Data Contradiction Analysis

Q. Why do reported yields for PFP ester syntheses vary across studies?

Discrepancies arise from:

  • Substrate Diversity : Steric hindrance in branched carboxylic acids reduces yields (e.g., 70% for linear C8 fatty acids vs. 50% for cyclic analogs) .
  • Purification Methods : Silica chromatography may underestimate yields due to product loss, whereas HPLC recovers >90% pure products .
  • Reaction Scale : Milligram-scale reactions often report higher yields than industrial-scale processes due to better mixing and temperature control .

Q. How can environmental trace analysis of TFA (a hydrolysis byproduct of PFP-TFA) address contamination concerns?

TFA, a persistent environmental pollutant, is monitored via:

  • LC-MS/MS : With hydrophilic interaction chromatography (HILIC) to retain polar TFA .
  • Ion-Pair Extraction : Using tetrabutylammonium bromide to improve recovery from aqueous matrices .
    Mitigation strategies include recycling PFP-TFA waste and developing biodegradable alternatives .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8F8O2/c9-1-2(10)4(12)6(5(13)3(1)11)18-7(17)8(14,15)16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQURUZYYSOUHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)OC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401978
Record name Pentafluorophenyl trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14533-84-7
Record name Pentafluorophenyl trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentafluorophenyl Trifluoroacetate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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